molecular formula C17H25NO3 B14747421 Tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate

Tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate

Cat. No.: B14747421
M. Wt: 291.4 g/mol
InChI Key: NCVHPSRRQLUZOO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a p-tolyloxy group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and p-tolyl alcohol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Medicine: It may serve as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and p-tolyloxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(p-tolyloxy)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its p-tolyloxy group differentiates it from other piperidine derivatives, making it valuable in specialized applications.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 4-(4-methylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-13-5-7-14(8-6-13)20-15-9-11-18(12-10-15)16(19)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3

InChI Key

NCVHPSRRQLUZOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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